Chemical structure and molecular weight of 3-(Phenylamino)propanoic acid
Chemical structure and molecular weight of 3-(Phenylamino)propanoic acid
Whitepaper: Structural Analytics and Synthetic Methodologies of 3-(Phenylamino)propanoic Acid
Executive Summary
In the landscape of organic synthesis and drug development, N-aryl-β-amino acids serve as highly versatile bifunctional building blocks. As a Senior Application Scientist, I frequently leverage 3-(Phenylamino)propanoic acid (commonly known as N-phenyl-β-alanine or 3-anilinopropanoic acid) as a core scaffold for constructing complex heterocyclic active pharmaceutical ingredients (APIs). This in-depth technical guide dissects the structural properties, physicochemical data, and field-proven synthetic methodologies for this critical intermediate, providing researchers with a self-validating framework for its synthesis and application.
Chemical Identity and Physicochemical Profiling
3-(Phenylamino)propanoic acid (CAS: 5652-38-0) combines the nucleophilic/electrophilic reactivity of an aniline moiety with the acidic functionality of a propanoic acid backbone[1][2]. This amphoteric nature dictates its behavior in solution, making precise pH control the cornerstone of its isolation and purification.
The structural and quantitative physicochemical parameters are summarized in the table below to facilitate solvent selection and reaction condition planning:
| Property | Value | Method / Significance |
| Chemical Name | 3-(Phenylamino)propanoic acid | IUPAC Standard |
| Synonyms | N-Phenyl-β-alanine, 3-anilinopropanoic acid | Industry Nomenclature[2] |
| CAS Registry Number | 5652-38-0 | Chemical Identification[1] |
| Molecular Formula | C9H11NO2 | Elemental Composition[2] |
| Molecular Weight | 165.19 g/mol | Calculated[1] |
| Monoisotopic Mass | 165.0789 Da | High-Resolution Mass Spectrometry[3] |
| XLogP3 (Partition) | 2.0 | Predicts moderate lipophilicity[3] |
| Topological Polar Surface Area | 49.3 Ų | Predicts membrane permeability[1] |
| H-Bond Donors / Acceptors | 2 / 2 | Dictates crystalline packing & solubility[1] |
| Rotatable Bonds | 4 | Conformational flexibility[1] |
Synthetic Methodology: The Aza-Michael Addition
The most scalable and atom-economical route to synthesize 3-(phenylamino)propanoic acid is the Aza-Michael addition of aniline to acrylic acid[4][5].
Mechanistic Causality
The delocalization of the aniline nitrogen’s lone pair into the aromatic ring inherently reduces its nucleophilicity compared to aliphatic amines. Therefore, the reaction requires thermal activation. However, applying heat to acrylic acid introduces the risk of runaway exothermic homopolymerization. To solve this, we utilize water as an environmentally benign solvent with a high heat capacity to dissipate thermal energy, coupled with the dropwise addition of the Michael acceptor.
Aza-Michael addition workflow for synthesizing 3-(phenylamino)propanoic acid.
Step-by-Step Self-Validating Protocol
Step 1: System Initialization
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Action: In a 500 mL round-bottom flask equipped with a reflux condenser, magnetic stirrer, and argon inlet, combine aniline (1.2 equivalents) and deionized water (2 volumes). Heat the biphasic mixture to 80 °C under argon.
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Causality: Argon prevents the oxidative degradation of aniline at elevated temperatures. The excess aniline drives the equilibrium forward, ensuring complete consumption of the acrylic acid.
Step 2: Controlled Electrophile Addition
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Action: Maintain the temperature at 80 °C. Using an addition funnel, introduce acrylic acid (1.0 equivalent) dropwise over a period of 45 to 60 minutes.
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Causality: Dropwise addition keeps the steady-state concentration of acrylic acid extremely low, drastically mitigating the risk of thermal homopolymerization while allowing the Aza-Michael addition to proceed efficiently[5].
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Validation Checkpoint 1: After 3 hours of stirring post-addition, withdraw a 50 µL aliquot. Analyze via TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the highly UV-active acrylic acid spot and the emergence of a lower Rf spot confirms successful C-N bond formation.
Step 3: Isoelectric Precipitation and Isolation
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Action: Cool the reaction mixture to 20 °C. Separate the aqueous phase. Slowly add 1M H2SO4 or 1M NaOH under vigorous stirring until the pH reaches exactly 3.5.
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Causality: 3-(Phenylamino)propanoic acid is amphoteric. At pH 3.5, it reaches its isoelectric point (pI), where the molecule exists predominantly as a neutral zwitterion[5]. This minimizes its hydration sphere, forcing the product to crystallize out of the aqueous matrix.
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Validation Checkpoint 2: A sudden, voluminous precipitation of white-to-off-white crystals upon reaching pH 3.5 confirms successful synthesis. If the solution remains clear, the system has either been over-diluted or the pH electrode requires recalibration. Filter the precipitate, wash with cold water, and dry under vacuum.
Downstream Pharmaceutical Applications
The strategic value of 3-(phenylamino)propanoic acid lies in its utility as a precursor for complex ring systems. Most notably, it undergoes intramolecular Friedel-Crafts acylation (cyclization) in the presence of liquid hydrofluoric acid and boron trifluoride ( HF/BF3 ) to yield quinolin-4-ones [5]. These heterocyclic cores are privileged scaffolds found in numerous antimalarial drugs, antibacterial fluoroquinolones, and analgesics like glafenine and antrafenine[5].
Downstream pharmaceutical applications of the N-phenyl-β-alanine scaffold.
Analytical Characterization Standards
To ensure the integrity of the synthesized batch before downstream application, the following analytical signatures must be verified:
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FT-IR Spectroscopy: Look for the disappearance of the primary amine N-H stretch doublet of aniline (~3400, 3300 cm−1 ) and the appearance of a single secondary amine N-H stretch (~3350 cm−1 ), alongside a strong carboxylic acid C=O stretch (~1710 cm−1 ).
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Mass Spectrometry (ESI-MS): The monoisotopic mass is 165.0789 Da[3]. In positive ion mode, expect a strong [M+H]+ peak at m/z 166.08[3].
References
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Title: N-Phenyl-beta-alanine | C9H11NO2 | CID 244082 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
- Title: Process for the preparation of quinolin-4-ones (Patent US4412075A)
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Title: 5652-38-0 (C9H11NO2) - PubChemLite Source: PubChemLite - Université du Luxembourg URL: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-Phenyl-beta-alanine | C9H11NO2 | CID 244082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5652-38-0 (C9H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. US4412075A - Process for the preparation of quinolin-4-ones - Google Patents [patents.google.com]
